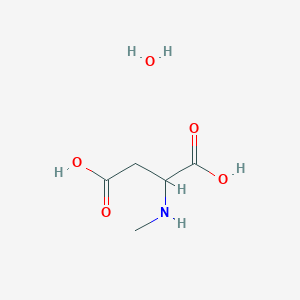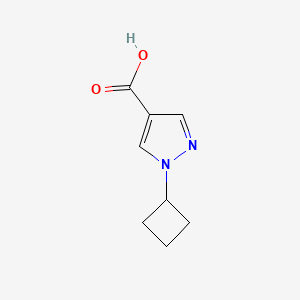
(+/-)-2-(Methylamino)succinic acid, monohydrate
Overview
Description
Succinic acid, also known as Butanedioic Acid, is a dicarboxylic acid of molecular formulation C4H6O4 which is widely distributed in almost all plant and animal tissues . It plays a significant role in intermediary metabolism . Over the past few years, bio-succinic acid from renewable resources has gained increasing attention as a potential bio-derived platform chemical for the detergent/surfactant, ion chelator, food, and pharmaceutical markets .
Synthesis Analysis
A practical, scalable, metal-free synthesis of succinic acid from the biomass-derived platform chemical levulinic acid has been described . Treatment of levulinic acid with the inexpensive, simple oxidant hydrogen peroxide under the catalytic action of trifluoroacetic acid gives succinic acid in high yield .Molecular Structure Analysis
The water–vapor interface of aqueous solutions of succinic acid, where pH values and bulk concentrations were varied, has been studied using surface sensitive X-ray photoelectron spectroscopy (XPS) and molecular dynamics (MD) simulations . It was found that succinic acid has a considerably higher propensity to reside in the aqueous surface region than its deprotonated form .Chemical Reactions Analysis
The kinetics of the heterogeneous reaction of n-butylamine (BA) with succinic acid (SA) were studied via a flow system combined with attenuated total reflection Fourier-transformed infrared spectroscopy (ATR-FTIR) over a wide range of temperatures .Physical And Chemical Properties Analysis
Succinic acid is a colorless crystalline solid, soluble in water, with a melting point of 185–187° C (365–369° F) . The water–vapor interface of aqueous solutions of succinic acid, where pH values and bulk concentrations were varied, has been studied using surface sensitive X-ray photoelectron spectroscopy (XPS) and molecular dynamics (MD) simulations .Scientific Research Applications
Bio-derived Platform Chemical
Succinic acid, including its derivatives like 2-(Methylamino)succinic acid, monohydrate, has been gaining attention as a potential bio-derived platform chemical. It holds promise for applications in markets such as detergents/surfactants, ion chelators, food, and pharmaceuticals due to its renewable resource base and potential for lower production costs .
N-Monomethylation of Primary Amines
The compound can be used in the selective N-monomethylation of primary amines. This process is crucial in the development of various methylating agents and has implications in synthetic chemistry for creating complex molecules .
On-Resin Peptide Cyclization
2-(Methylamino)succinic acid, monohydrate can be involved in on-resin peptide cyclization processes. This is particularly useful in the synthesis of cyclic thiodepsipeptides and cyclic homodetic peptides, which are important in pharmaceutical research .
Mechanism of Action
Target of Action
The primary target of (+/-)-2-(Methylamino)succinic acid, monohydrate, also known as succinic acid, is the tricarboxylic acid cycle (TCA) . This cycle is a central pathway in cellular metabolism where succinic acid serves as an intermediate in the conversion of carbohydrates, fats, and proteins into carbon dioxide and water .
Mode of Action
Succinic acid interacts with its targets by participating in the TCA cycle. It is involved in the conversion of nutrients into energy-rich ATP molecules . Succinic acid has a higher propensity to reside in the aqueous surface region than its deprotonated form, which is effectively depleted from the surface due to the two strongly hydrated carboxylate groups .
Biochemical Pathways
Succinic acid plays a significant role in the TCA cycle, a central pathway in cellular metabolism. It serves as an intermediate in the conversion of carbohydrates, fats, and proteins into carbon dioxide and water, thereby generating energy-rich ATP molecules . It is also involved in the valine and leucine/isoleucine degradation pathways, pantothenate and CoA biosynthesis, and SNARE interactions in vesicular transport .
Result of Action
The molecular and cellular effects of succinic acid’s action are primarily related to energy production. As a part of the TCA cycle, succinic acid contributes to the production of ATP, the main energy currency of cells . Additionally, succinic acid has antimicrobial properties and is an effective anti-inflammatory, making it beneficial for treating acne and other inflammatory skin conditions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of succinic acid. For instance, in the presence of certain bacteria, succinic acid production can be stimulated . Nitrogen deprivation can also double the succinic acid content of certain cells . Furthermore, succinic acid’s action can be influenced by pH values and bulk concentrations .
Safety and Hazards
Bio-succinic acid production technologies have been evaluated considering technical, economic, environmental, and process hazard aspects . Both technologies are flagged for higher process hazards and require the right measures to enhance process safety and mitigate environmental loads and worker exposure .
Future Directions
Bio-succinic acid from renewable resources has gained increasing attention as a potential bio-derived platform chemical for the detergent/surfactant, ion chelator, food, and pharmaceutical markets . Techno-economic analysis and life cycle assessment indicate the process is financially viable and can reduce greenhouse gas emissions by 34–90% relative to fossil-based production processes .
properties
IUPAC Name |
2-(methylamino)butanedioic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4.H2O/c1-6-3(5(9)10)2-4(7)8;/h3,6H,2H2,1H3,(H,7,8)(H,9,10);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLPRLJAAGQDPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC(=O)O)C(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718485 | |
| Record name | N-Methylaspartic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+/-)-2-(Methylamino)succinic acid, monohydrate | |
CAS RN |
303750-06-3 | |
| Record name | N-Methylaspartic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl imidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B1425951.png)

![1,4-Dioxaspiro[4.4]nonan-2-ylmethanamine](/img/structure/B1425954.png)






![3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B1425968.png)

![8-Chloro-2,3,4,5-tetrahydropyrido[3,2-F][1,4]oxazepine](/img/structure/B1425970.png)

